![molecular formula C13H9N3O2S2 B14508887 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline CAS No. 63504-13-2](/img/structure/B14508887.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline typically involves the condensation of 2-aminobenzenethiol with 3-nitroaniline under specific reaction conditions. One common method involves the use of a copper-catalyzed condensation reaction, which provides an efficient and convenient route to the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative for the production of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as ubiquitin ligase and adenosine A2A receptor modulators . The compound may also exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide compounds
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is unique due to its specific combination of a benzothiazole ring and a nitroaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industrial applications.
Propiedades
Número CAS |
63504-13-2 |
|---|---|
Fórmula molecular |
C13H9N3O2S2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)-3-nitroaniline |
InChI |
InChI=1S/C13H9N3O2S2/c17-16(18)10-5-3-4-9(8-10)15-20-13-14-11-6-1-2-7-12(11)19-13/h1-8,15H |
Clave InChI |
DNVNUXSTOZACLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SNC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


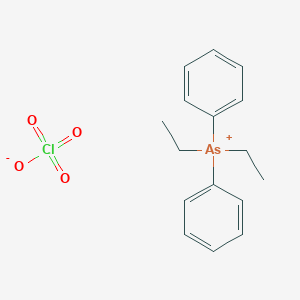




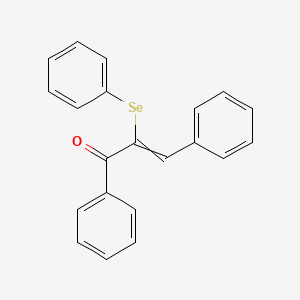
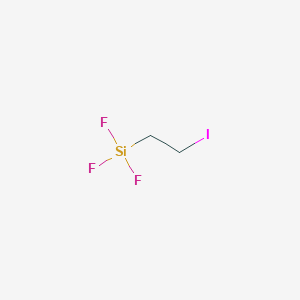
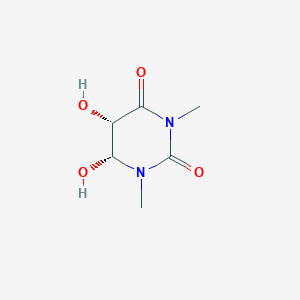
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
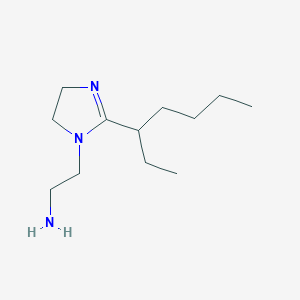
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

